1,4-Dimethylpiperazine
Description
Overview of 1,4-Dimethylpiperazine as a Chemical Entity
This compound, with the chemical formula C₆H₁₄N₂, is a six-membered ring containing two nitrogen atoms at positions 1 and 4, each bearing a methyl group. nih.gov It is a clear, colorless liquid with an amine-like odor at room temperature. europa.eufishersci.com The compound is characterized by its high water solubility and a relatively low molecular weight of 114.19 g/mol . europa.eusigmaaldrich.com
Several methods for the synthesis of this compound have been developed. A common approach involves the methylation of piperazine (B1678402). One documented method describes the reaction of piperazine with formaldehyde (B43269) and formic acid (a process known as Eschweiler-Clarke reaction) to introduce the methyl groups. researchgate.net Another established synthesis route is the catalytic hydrogenation of the reaction product of formaldehyde and piperazine. google.com The molar ratio of formaldehyde to piperazine can be adjusted to control the co-production of 1-methylpiperazine (B117243) and this compound. google.com A different synthetic strategy involves the vapor-phase cyclization of pentamethyldiethylenetriamine over a silica-alumina cracking catalyst. google.com
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | sigmaaldrich.com |
| Molecular Weight | 114.19 g/mol | sigmaaldrich.com |
| Appearance | Clear, colorless liquid | europa.eu |
| Odor | Amine-like | europa.eu |
| Boiling Point | 131-132 °C | sigmaaldrich.com |
| Melting Point | -1 °C | fishersci.com |
| Density | 0.844 g/mL at 25 °C | sigmaaldrich.com |
| Water Solubility | > 1000 g/L | europa.eu |
| logP | -0.26 | europa.eu |
| pKa1 | 9.78 | europa.eu |
| pKa2 | 8.31 | europa.eu |
Historical Context of Piperazine Derivatives in Research
The parent compound, piperazine, was initially noted for its chemical similarity to piperidine, a component of piperine (B192125) from the black pepper plant. ijrrjournal.com Historically, piperazine and its derivatives were primarily of academic interest until their application as antiparasitic agents. google.com This discovery spurred greater interest in the synthesis and properties of various piperazine derivatives.
Over the years, medicinal chemists have extensively explored the piperazine scaffold, recognizing it as a vital pharmacophore in drug design. ijrrjournal.comtandfonline.com The six-membered ring with two nitrogen atoms provides a versatile platform for introducing various substituents, leading to a wide range of pharmacological activities. nih.govijrrjournal.com Early research focused on the central nervous system (CNS) activity of piperazine derivatives. tandfonline.com However, subsequent studies have revealed their potential in a multitude of therapeutic areas, including as antihistamines, antianginals, antidepressants, and anticancer agents. tandfonline.comnih.gov The seemingly minor alteration of substituents on the piperazine ring can lead to significant differences in the pharmacological profiles of the resulting molecules. ijrrjournal.comtandfonline.com
Significance of this compound in Contemporary Chemical Science
In modern chemical research, this compound serves as a versatile building block and a useful compound in its own right. Its symmetrical and methylated structure makes it a valuable starting material for the design of other nitrogen-containing compounds. atamanchemicals.com
One significant area of application is in catalysis. For instance, this compound is utilized in the synthesis of polyurethane foams. atamanchemicals.com Furthermore, it has been used to create more complex catalytic systems. Researchers have designed and synthesized 1,4-bis(2-hydroxy-isopropyl)-1,4-dimethylpiperazine bisquaternary ammonium (B1175870) base (PQ-OH) as a catalyst for isocyanate polymerization. sioc-journal.cn The piperazine ring structure in this catalyst provides steric hindrance that can enhance reaction selectivity. sioc-journal.cn
The compound is also employed in materials science. It has been used in the synthesis of layered zirconium phosphates. atamanchemicals.com In the field of coordination chemistry, chiral N,N'-dimethyl-1,4-piperazines have been developed as ligands with metal-binding capabilities. researchgate.net These ligands have shown utility in asymmetric synthesis, for example, in the diethylzinc (B1219324) alkylation of aryl aldehydes, where their presence significantly increased reaction yields. researchgate.net
Furthermore, the fundamental chemical properties of this compound continue to be a subject of study. Research has been conducted on the recovery of this compound from aqueous solutions using ion-exchange resins and polymeric adsorbents, which is relevant for industrial processes. tandfonline.com The formation of salts between this compound and other molecules, such as 3-hydroxy-2-naphthoic acid, has also been investigated to understand the resulting crystal structures and intermolecular interactions. strath.ac.ukiucr.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H14N2/c1-7-3-5-8(2)6-4-7/h3-6H2,1-2H3 | |
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InChI Key |
RXYPXQSKLGGKOL-UHFFFAOYSA-N | |
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Canonical SMILES |
CN1CCN(CC1)C | |
| Source | PubChem | |
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Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID8051544 | |
| Record name | 1,4-Dimethylpiperazine | |
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Molecular Weight |
114.19 g/mol | |
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Physical Description |
Liquid | |
| Record name | Piperazine, 1,4-dimethyl- | |
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Vapor Pressure |
5.22 [mmHg] | |
| Record name | N,N'-Dimethylpiperazine | |
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CAS No. |
106-58-1 | |
| Record name | 1,4-Dimethylpiperazine | |
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| Record name | N,N'-Dimethylpiperazine | |
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| Record name | 1,4-Dimethylpiperazine | |
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| Record name | Piperazine, 1,4-dimethyl- | |
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| Record name | 1,4-Dimethylpiperazine | |
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| Record name | 1,4-dimethylpiperazine | |
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| Record name | 1,4-DIMETHYLPIPERAZINE | |
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Synthetic Methodologies and Reaction Pathways Involving 1,4 Dimethylpiperazine
Direct Synthesis and Derivatization of 1,4-Dimethylpiperazine
The most direct method for synthesizing this compound is the methylation of piperazine (B1678402). The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines. organic-chemistry.org This reaction utilizes excess formic acid and formaldehyde (B43269) to methylate the amine, with the significant advantage that the reaction stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium (B1175870) salts. organic-chemistry.orgnih.gov
The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide and rendering the reaction irreversible. organic-chemistry.org This process is repeated on the second nitrogen of piperazine to yield the final 1,4-dimethylated product.
Modifications to the classical Eschweiler-Clarke conditions have been developed to improve efficiency and reduce costs. One such modification involves substituting a portion of the formic acid with sulfuric acid, which can lead to higher yields. beilstein-journals.org Another approach carries out the methylation at atmospheric pressure in the presence of sodium carbonate or potassium carbonate, achieving conversions up to 89% while avoiding the hazards of high-pressure reactions. wikipedia.org
| Method | Key Reagents | Temperature | Pressure | Typical Conversion | Reference |
|---|---|---|---|---|---|
| Eschweiler Process | Formaldehyde | 130-160°C | ~1,000 p.s.i.g. | Low | wikipedia.org |
| Clarke et al. Modification | Formaldehyde, excess Formic Acid | Atmospheric | Atmospheric | 68% | beilstein-journals.org |
| Erickson Process Extension | Formaldehyde, Formic Acid, Sulfuric Acid | >90°C | Atmospheric | 79% | beilstein-journals.org |
| Weipert Process (Carbonate) | Formaldehyde, Sodium/Potassium Carbonate | 85-100°C | Atmospheric | Up to 89% | wikipedia.org |
To achieve higher purity and yield, multi-step synthesis strategies are often employed. One notable method involves the reaction of formaldehyde with piperazine in specific molar ratios, followed by catalytic hydrogenation. When formaldehyde and piperazine are reacted in a 2:1 molar ratio, 1,4-bis(hydroxymethyl)piperazine is formed, which can then be hydrogenated to produce this compound in high yields.
A process has been developed to produce 1-methylpiperazine (B117243) and this compound as co-products without piperazine impurity. This is achieved by reacting formaldehyde and piperazine at a molar ratio between 1.3 and 2.0, followed by hydrogenation in methanol over a nickel or cobalt catalyst. This method allows for the easy separation of the pure products by fractional distillation.
Another synthetic route starts from N-methyldiethanolamine and monomethylamine. The reaction is carried out in a tubular fixed-bed reactor at high temperature and pressure, yielding a mixture containing this compound. Subsequent purification by vacuum rectification can produce a final product with a purity of up to 98.2%.
| Starting Materials | Key Steps | Temperature | Pressure | Purity/Yield | Reference |
|---|---|---|---|---|---|
| Piperazine, Formaldehyde | Formation of 1,4-bis(hydroxymethyl)piperazine, Catalytic Hydrogenation | 60-130°C (Hydrogenation) | - | High Yield | researchgate.net |
| N-methyldiethanolamine, Monomethylamine, Hydrogen | Reaction in tubular fixed-bed reactor, Vacuum Rectification | 260-280°C | 3.5-5 MPa | Purity up to 98.2%, Yield 46.1-59% | wikipedia.org |
This compound as a Reagent or Solvent in Organic Synthesis
Beyond its synthesis, this compound plays an active role as a reagent or solvent, facilitating specific types of organic reactions.
This compound can be used as a solvent and reagent in radical cyclization reactions. For example, the reaction of o-ethenyltrichloroacetanilides in boiling this compound leads to the formation of cyclized products. Radical cyclization involves the generation of a radical intermediate which then attacks a multiple bond within the same molecule to form a cyclic product. mdpi.com The efficiency of such reactions depends on the rate of cyclization relative to other potential radical trapping pathways.
In this context, this compound is believed to participate in the reaction by promoting the formation of radical intermediates. The conditions provided by boiling this compound appear to be a less effective hydrogen atom donor environment compared to traditional radical reaction conditions using Bu₃SnH. This characteristic can influence the reaction pathway and the final product distribution.
Tertiary amines are known to act as electron donors in single electron transfer (SET) reactions, and this compound is no exception. In a SET process, an electron is transferred from a donor molecule to an acceptor, generating a radical cation and a radical anion, which can then undergo further reactions.
The role of this compound in radical cyclizations is partly attributed to its ability to initiate reactions through SET. For instance, it can promote the formation of radical intermediates from substrates like o-ethenyltrichloroacetanilides, initiating the cyclization cascade. This electron transfer mechanism is a key step in various organic transformations, enabling reactions that might not be feasible through other pathways.
This compound has been identified as a suitable base for catalyzing the formation of a P-N bond in the synthesis of phosphoramidates. researchgate.net Phosphoramidates are a class of organophosphorus compounds with a covalent bond between a phosphorus(V) atom and a nitrogen atom. nih.gov
The synthesis of phosphoramidates can be achieved through various methods, including the Atherton-Todd reaction. beilstein-journals.orgwikipedia.org This reaction typically involves a dialkyl phosphite, an amine, and a carbon tetrahalide, often in the presence of a tertiary amine base. The base's role is crucial in the reaction mechanism, which proceeds through the in-situ formation of a more reactive phosphorus halide species. researchgate.net While various tertiary amines can be used, this compound has been specifically noted for its effectiveness in these syntheses. researchgate.net
Similarly, the Kabachnik-Fields reaction is a three-component reaction used to synthesize α-aminophosphonates from a carbonyl compound, an amine, and a dialkyl phosphite. nih.govwikipedia.org The reaction mechanism can proceed through either an imine or an α-hydroxyphosphonate intermediate, and the presence of a base can influence the reaction pathway. mdpi.com Tertiary amines can act as catalysts in this process, facilitating the key bond-forming steps.
Use in the Synthesis of Quaternary Ammonium Catalysts
This compound serves as a key building block in the synthesis of specialized quaternary ammonium compounds that function as catalysts. The presence of two tertiary amine groups allows for quaternization reactions, typically through a process known as the Menschutkin reaction. This reaction involves the alkylation of the tertiary amine with an alkyl halide to form a quaternary ammonium salt. nih.govscienceinfo.com
A notable example is the synthesis of 1,4-bis(2-hydroxy-isopropyl)-1,4-dimethylpiperazine bisquaternary ammonium base (PQ-OH), a catalyst designed for isocyanate polymerization. The synthesis of this catalyst is achieved by reacting this compound with propylene epoxide in the presence of water. In this reaction, propylene epoxide is added dropwise to a mixture of this compound and water under an argon atmosphere. The mixture is stirred at room temperature for several hours, resulting in the formation of the target bisquaternary ammonium base. researchgate.net This process transforms the parent tertiary amine into a catalytically active quaternary ammonium compound.
The general principle of forming quaternary ammonium salts from tertiary amines like this compound is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide or an epoxide), leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium center. nih.govyoutube.com
| Reactant | Role | Product |
|---|---|---|
| This compound | Tertiary Amine Precursor | 1,4-bis(2-hydroxy-isopropyl)-1,4-dimethylpiperazine bisquaternary ammonium base (PQ-OH) |
| Propylene epoxide | Alkylating Agent | |
| Water | Reactant/Solvent |
Mechanistic Investigations of Reactions involving this compound
Single Electron Transfer Reaction Mechanisms
Single Electron Transfer (SET) is a fundamental process in chemistry where an electron is transferred from one chemical entity (the electron donor) to another (the electron acceptor). libretexts.org This process can initiate reactions by forming radical ions. nih.gov Tertiary amines, such as this compound, possess lone pairs of electrons on their nitrogen atoms and can function as electron donors (Lewis bases) in the presence of a suitable electron acceptor. nih.govznaturforsch.com
A SET event can be induced thermally or through photoinduction. nih.gov In a thermal SET mechanism, the radical pair is formed directly upon mixing the electron donor and acceptor at room temperature, provided the energy of the radical pair state is accessible. nih.gov The feasibility of a thermal SET can be predicted by comparing the redox potentials of the donor and acceptor species. nih.gov
While the chemical structure of this compound makes it a potential candidate for participating in SET mechanisms as an electron donor, specific mechanistic studies detailing its role in such reactions are not extensively documented in the reviewed literature. However, the general mechanism would involve the transfer of one of the lone-pair electrons from a nitrogen atom to an acceptor molecule. This would generate a this compound radical cation and the radical anion of the acceptor. These highly reactive radical intermediates can then proceed through various reaction pathways to form the final products. nih.goviscience.in
Catalytic Mechanisms in Organic Transformations
This compound is recognized as an effective tertiary amine catalyst, particularly in the production of polyurethane foams. atamanchemicals.comsigmaaldrich.com Its catalytic function in this context is to promote the reaction between polyol and isocyanate components, thereby accelerating the curing process and improving the quality of the foam. atamanchemicals.com
More detailed mechanistic insights can be drawn from catalysts derived from this compound, such as the previously mentioned 1,4-bis(2-hydroxy-isopropyl)-1,4-dimethylpiperazine bisquaternary ammonium base (PQ-OH) used in isocyanate polymerization. researchgate.net The catalytic mechanism of PQ-OH for the trimerization of diisocyanates like hexamethylene diisocyanate (HDI) and pentamethylene diisocyanate (PDI) involves several key features:
Dual-Site Activation : The catalyst possesses two hydroxide ions, allowing it to attack the electrophilic carbonyl carbon of the isocyanate (-NCO) groups of two separate monomer units simultaneously, which enhances reaction efficiency. researchgate.net
Co-catalytic Effect : The β-hydroxyl (-OH) groups present on the catalyst's structure also participate in and promote the polymerization process. researchgate.net
Steric Hindrance for Selectivity : The rigid piperazine ring structure provides significant steric hindrance. This steric bulk favors the reaction between small molecules (the isocyanate monomers) to form the trimer while inhibiting subsequent reactions between the larger, newly formed trimer and other monomers. This effect leads to a high selectivity for the desired trimer product over higher-order oligomers or polymers. researchgate.net
Additionally, chiral derivatives of N,N'-dimethyl-1,4-piperazine have been investigated as ligands in asymmetric synthesis. In the diethylzinc (B1219324) alkylation of aryl aldehydes, these piperazine-based ligands were found to significantly increase reaction yields, demonstrating their ability to act as effective ligands for the metal catalyst, although the observed enantioselectivity was low in the reported cases. researchgate.net
| Structural Feature of Catalyst | Mechanistic Role | Outcome |
|---|---|---|
| Two Hydroxide Ions (OH⁻) | Nucleophilic attack on two isocyanate monomers | Improved reaction efficiency |
| β-Hydroxyl Groups (-OH) | Promotion of the polymerization process | Enhanced reaction rate |
| Piperazine Ring | Provides steric hindrance | High selectivity for trimer product |
Coordination Chemistry of 1,4 Dimethylpiperazine
1,4-Dimethylpiperazine as a Ligand in Metal Complexes
This compound, a six-membered heterocyclic compound, possesses two tertiary nitrogen atoms at opposite positions within its ring structure. These nitrogen atoms have lone pairs of electrons, making them available for coordination with metal ions. This characteristic allows this compound to act as a bidentate or bridging ligand, facilitating the formation of stable metal complexes.
This compound has been shown to form stable complexes with a variety of transition metals. For instance, chiral N,N'-dimethyl-1,4-piperazines have been synthesized and their ability to complex with different mono- and divalent metals has been evaluated. These studies demonstrate the capacity of the this compound framework to bind to metal centers. iucr.org The formation of these complexes is influenced by factors such as the nature of the metal ion, the solvent system used, and the stoichiometry of the reactants. The stability of these complexes can be attributed to the chelate effect, where the bidentate nature of the ligand leads to enhanced thermodynamic stability compared to monodentate ligands.
Research has also explored the synthesis of copper(II) and iron(III) complexes with a Mannich base derived from 1,4-disubstituted piperazine (B1678402). These complexes have demonstrated catalytic activity, highlighting the ability of the piperazine core to support catalytically active metal centers. tubitak.gov.tr
The precise arrangement of atoms within metal-1,4-dimethylpiperazine complexes is crucial for understanding their properties and reactivity. X-ray crystallography is a powerful technique used to determine the three-dimensional structure of these complexes.
Several crystal structures of metal complexes involving piperazine derivatives have been reported, providing insights into the coordination modes of the piperazine ring. For example, the crystal structure of a tetrachloridocuprate(II) complex with a substituted piperazinium cation revealed a distorted tetrahedral geometry around the copper(II) ion. In this structure, the piperazinium ring adopts a chair conformation. ias.ac.in Similarly, the crystal structure of a tetrachloridocobaltate(II) complex with trans-2,5-dimethylpiperazine-1,4-diium also shows the piperazine ring in a chair conformation, with the dications and dianions linked by hydrogen bonds to form a two-dimensional network. iucr.org
In other examples, copper(II) complexes with tetradentate piperazine-based ligands have been synthesized and their molecular structures determined by X-ray crystallography. These complexes exhibit a five-coordinate geometry around the copper(II) center. mdpi.com Furthermore, the crystal structure of nickel(II) complexes derived from bis-(dithiocarbamato)piperazine have been reported, showing a distorted square planar geometry around the nickel(II) center. mdpi.com While these examples involve derivatives of this compound, they provide valuable information on the conformational preferences and coordination geometries that can be expected in complexes with the parent this compound ligand.
Table 1: Crystallographic Data for Selected Metal Complexes with Piperazine Derivatives
| Compound | Metal Ion | Coordination Geometry | Piperazine Ring Conformation | Reference |
|---|---|---|---|---|
| (C12H20N2)[CuCl4] | Cu(II) | Distorted Tetrahedral | Chair | ias.ac.in |
| (C6H16N2)[CoCl4] | Co(II) | Tetrahedral | Chair | iucr.org |
| [Cu(L)Cl]+ | Cu(II) | Square Pyramidal | - | mdpi.com |
Applications of this compound Metal Complexes in Catalysis
The metal complexes of this compound have shown promise in various catalytic applications, leveraging the ability of the metal center to facilitate chemical transformations.
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Metal complexes of this compound and its derivatives have been investigated for their catalytic activity in a range of organic reactions. For example, copper(II) and iron(III) complexes of a 1,4-disubstituted piperazine Mannich base have been shown to mimic the activity of catecholase oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. All the synthesized metal complexes were found to be catalytically active in the oxidation of 3,5-di-tert-butylcatechol. tubitak.gov.tr
For industrial applications, heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are often preferred due to ease of separation and catalyst recycling. While specific examples of heterogeneous catalysis using immobilized this compound metal complexes are not extensively documented in the provided search results, the immobilization of transition metal complexes onto solid supports is a well-established strategy to convert homogeneous catalysts into heterogeneous ones. ens-lyon.frtytlabs.co.jp This approach could potentially be applied to this compound complexes to develop robust and reusable catalysts.
A notable application of this compound metal complexes is in bleaching processes. A manganese complex with this compound has been reported as a novel and cost-effective bleach catalyst for cotton fabrics. This complex has been shown to effectively catalyze the bleaching of cotton with hydrogen peroxide at lower temperatures, reducing energy consumption and minimizing fabric damage compared to conventional catalysts. ias.ac.in
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-disubstituted piperazine |
| 3,5-di-tert-butylcatechol |
| Copper(II) |
| Cobalt(II) |
| Iron(III) |
| Manganese |
| Nickel(II) |
| tetrachloridocuprate(II) |
| tetrachloridocobaltate(II) |
| trans-2,5-dimethylpiperazine-1,4-diium |
Spectroscopic and Structural Characterization Studies of 1,4 Dimethylpiperazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei such as ¹H and ¹³C.
The ¹H NMR spectrum of 1,4-Dimethylpiperazine is characterized by its simplicity, which reflects the molecule's high degree of symmetry. There are two distinct sets of protons: the protons of the two methyl groups (-CH₃) and the eight protons of the piperazine (B1678402) ring's methylene groups (-CH₂-).
In a deuterated chloroform (CDCl₃) solvent, the spectrum typically shows two main signals. The protons of the methylene groups on the piperazine ring are chemically equivalent and appear as a singlet. The protons of the N-methyl groups are also equivalent and produce a separate singlet.
Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃ chemicalbook.com
| Proton Type | Assignment | Chemical Shift (δ) in ppm |
|---|---|---|
| Methylene Protons | -CH₂- | 2.45 |
Data obtained from a 90 MHz spectrum in CDCl₃. The chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. chemicalbook.com
Consistent with the molecular symmetry observed in the ¹H NMR spectrum, the proton-decoupled ¹³C NMR spectrum of this compound displays two distinct signals. One signal corresponds to the two equivalent methyl carbons, and the other corresponds to the four equivalent methylene carbons of the piperazine ring.
While specific experimental data for the parent compound is not detailed in the provided search results, the chemical shifts for substituted piperazine derivatives provide insight into the expected ranges. For instance, the methylene carbons (C3/C6) in 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines are observed in the range of 47.5–48.9 ppm monash.edu. The carbons of the N-alkyl groups in N-alkylpiperidines, a related class of cyclic amines, typically appear in the 40-55 ppm range oregonstate.edu.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Piperazine Moieties
| Carbon Type | Typical Chemical Shift (δ) in ppm |
|---|---|
| Ring Methylene Carbons (-CH₂-) | 45 - 55 |
³¹P NMR spectroscopy is a crucial tool for characterizing organophosphorus compounds. Since the ³¹P nucleus has a spin of ½ and is 100% naturally abundant, this technique is highly sensitive. It is used to study the structure, purity, and reaction kinetics of phosphorus-containing derivatives of compounds like this compound.
The chemical shift in ³¹P NMR is sensitive to the oxidation state, coordination number, and stereochemistry of the phosphorus atom. The reference standard is typically 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0.0 ppm monash.eduspectrabase.com.
While specific ³¹P NMR data for derivatives of this compound were not found in the search results, the technique is widely applied to study related phosphorus compounds. For example, ³¹P NMR can distinguish between trivalent phosphorus compounds like phosphines (which resonate at δ values from -4.5 ppm to 93.6 ppm) and pentavalent phosphorus compounds such as phosphates and phosphonates (which appear at δ values from approximately -5 ppm to 4 ppm) chemicalbook.commonash.eduspectrabase.com. The large coupling constants observed in ³¹P NMR, particularly one-bond couplings to protons or other nuclei, provide valuable structural information spectrabase.com.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of this compound is dominated by absorptions corresponding to C-H and C-N bonds. The key vibrational modes are:
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are typically observed in the 2800-3000 cm⁻¹ region.
C-H Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the tertiary amine C-N bonds are typically found in the fingerprint region, between 1000-1250 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2950 - 2800 | Symmetric and Asymmetric Stretching | C-H (Alkyl) |
| 1470 - 1440 | Bending (Scissoring) | -CH₂- |
| 1380 - 1350 | Bending | -CH₃ |
Mass Spectrometry Investigations
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound. The molecular weight of this compound is 114.19 g/mol .
In electron ionization (EI) mass spectrometry, the spectrum of this compound shows a distinct molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern is characteristic of aliphatic amines and involves cleavage of C-C and C-N bonds, particularly those alpha to the nitrogen atoms.
The base peak, which is the most intense peak in the spectrum, appears at m/z = 43. Common fragmentation pathways include the loss of a methyl group or cleavage of the piperazine ring.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z Value | Relative Intensity (%) | Possible Fragment Ion |
|---|---|---|
| 114 | 53.6 | [C₆H₁₄N₂]⁺ (Molecular Ion, M⁺) |
| 71 | 28.3 | [M - C₂H₅N]⁺ or [C₄H₉N]⁺ |
| 70 | 17.6 | [C₄H₈N]⁺ |
| 58 | 10.1 | [C₃H₈N]⁺ |
| 43 | 100.0 | [C₂H₅N]⁺ or [CH₃NCH₂]⁺ (Base Peak) |
X-Ray Diffraction and Crystal Structure Analysis
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While this compound is a liquid at room temperature, the crystal structures of several of its derivatives have been determined, providing valuable insight into the conformation of the piperazine ring.
This compound-2,3-dione: The crystal structure of this derivative reveals that the piperazine-2,3-dione ring adopts a half-chair conformation. In the crystal lattice, molecules are linked by weak C-H···O hydrogen bonds to form sheets monash.edunp-mrd.org.
This compound-1,4-diium bis(hexafluorophosphate) dihydrate: In this salt, the dicationic this compound-1,4-diium moiety is generated by crystallographic inversion symmetry. The crystal structure shows that the components are linked by O-H···F and N-H···O hydrogen bonds.
Table 5: Crystallographic Data for this compound Derivatives
| Parameter | This compound-2,3-dione monash.edu |
|---|---|
| Chemical Formula | C₆H₁₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3781 (6) |
| b (Å) | 8.0050 (6) |
| c (Å) | 12.1306 (8) |
| β (°) | 99.767 (7) |
| Volume (ų) | 706.07 (9) |
Conformational Analysis of Piperazine Ring in Derivatives
The conformational landscape of the piperazine ring is a critical aspect of its structural chemistry, with the chair conformation being the most prevalent and energetically favorable arrangement in its derivatives. This preference is analogous to the cyclohexane ring, where the chair form minimizes both angular and torsional strain.
In many Schiff base derivatives containing a piperazine moiety, the ring consistently adopts a chair conformation. For instance, in the crystal structure of 1,4-Bis{3-[4-(dimethylamino)benzylideneamino]propyl}piperazine, the piperazine ring is located on an inversion center and exhibits a distinct chair geometry. nih.gov Similarly, the piperazine ring in 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate also adopts a chair conformation. nih.gov The parent piperazine molecule itself crystallizes in a chair conformation, with the N-H bonds situated in equatorial positions. ed.ac.uk Infrared spectral studies have further supported that the N–H group in a piperazine ring has a preference for the equatorial position, similar to what is observed in piperidine.
However, substitutions on the piperazine ring can lead to deviations from the ideal chair geometry. A notable example is this compound-2,3-dione, where the introduction of carbonyl groups influences the ring's puckering. In this derivative, the piperazine-2,3-dione ring adopts a half-chair conformation. nih.gov
| Compound/Derivative Class | Conformation of Piperazine Ring |
| 1,4-Bis{3-[4-(dimethylamino)benzylideneamino]propyl}piperazine | Chair |
| 4-(2-methoxyphenyl)piperazin-1-ium | Chair |
| Parent Piperazine | Chair |
| This compound-2,3-dione | Half-chair |
Hydrogen Bonding Networks in Crystalline Structures
Hydrogen bonding plays a pivotal role in defining the supramolecular architecture of this compound derivatives in the solid state. These non-covalent interactions dictate the packing of molecules in the crystal lattice, leading to the formation of distinct one-, two-, or three-dimensional networks.
In the crystalline structure of the parent piperazine, molecules are linked by N—H···N hydrogen-bonding interactions, which form chains that are further organized into sheets. ed.ac.uk In more complex derivatives, a wider variety of hydrogen bonds are observed. For example, the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate features both N—H⋯O and C—H⋯O hydrogen bonds, which connect the cations and anions into a layered, sandwich-like arrangement. nih.gov
| Compound | Type of Hydrogen Bond | Resulting Supramolecular Structure |
| Parent Piperazine | N—H···N | Chains and Sheets |
| 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate | N—H⋯O, C—H⋯O | Sandwich-like layered arrangement |
| This compound-2,3-dione | C—H⋯O | Sheets (Layers) |
Electronic Spectroscopy (UV-Vis) in Charge-Transfer Complex Studies
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful technique for studying the formation and properties of charge-transfer (CT) complexes involving this compound and its derivatives. A charge-transfer complex is formed when an electron-donating molecule interacts with an electron-accepting molecule, resulting in a partial transfer of electronic charge from the donor to the acceptor. mdpi.com This interaction creates an electrostatic attraction that stabilizes the complex. mdpi.com
The formation of a CT complex is often accompanied by the appearance of a new, distinct absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. mdpi.comjetir.org This CT band arises from the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The absorption of energy in this region is associated with the promotion of electrons to higher energy states. jetir.org
UV-Vis spectrophotometry allows for the detailed characterization of these complexes. By analyzing the changes in the absorption spectra as a function of donor and acceptor concentrations, key thermodynamic and physical parameters can be determined. Spectrophotometric studies on CT complexes, such as those formed between piperidine derivatives (acting as electron donors) and various π-acceptors, have been used to calculate:
Formation Constants (KCT) : A measure of the equilibrium strength of the donor-acceptor association. researchgate.nethbku.edu.qa
Molar Extinction Coefficients (εCT) : A measure of how strongly the CT complex absorbs light at a given wavelength. researchgate.nethbku.edu.qa
Charge-Transfer Energy (ECT) : The energy corresponding to the wavelength of maximum absorption for the CT band. researchgate.nethbku.edu.qa
Thermodynamic Functions : Including the free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), which provide insight into the spontaneity and energetics of the complex formation. jetir.org
These studies are crucial for understanding the electron-donating capabilities of piperazine derivatives and the nature of their non-covalent interactions with various electron acceptors.
Advanced Materials and Polymer Science Applications
1,4-Dimethylpiperazine in Polymerization Processes
This compound (DMP) serves as a versatile tertiary amine catalyst in various polymerization reactions, influencing reaction kinetics and the final properties of polymer materials. Its applications range from the production of polyurethane foams to the synthesis of specialized polymers.
In the manufacturing of polyurethane (PU) foams, catalysts are crucial for controlling the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). This compound is recognized as an effective catalyst in these systems, particularly noted for its role as a delayed-action catalyst. uom.lkuom.lk This characteristic means it provides a slower reaction profile in terms of gelling time, rise time, and curing time when compared to more reactive catalysts like triethylene diamine (TEDA). uom.lkuom.lk
This controlled, slower reactivity is advantageous in specific applications, such as complex molding, where better in-mold flowability is required to ensure the foam completely fills intricate mold cavities. uom.lk DMP promotes both the gelling and blowing reactions, functioning as a balanced amine catalyst. uom.lkgreenamines.com While its catalytic activity is less potent than some industry-standard catalysts, the resulting polyurethane foams exhibit comparable physical properties, including density, hardness, and tensile strength. uom.lk Its use is prominent in the production of both flexible foams (ether and ester-based slabstock, high resilience molded foams) and rigid foams used in packaging. greenamines.com
The following table summarizes the comparative performance of this compound as a catalyst in flexible polyurethane foam production based on research findings. uom.lk
| Property | Control Catalyst (TEDA based) | This compound (DMP) | Significance of Finding |
|---|---|---|---|
| Gelling Time | Faster | Slower | DMP provides a longer processing time, beneficial for complex molds. uom.lk |
| Rise Time | Faster | Slower | Indicates a more controlled foam expansion. uom.lk |
| Curing Time | Faster | Slower | Allows for better flowability before the foam sets. uom.lk |
| Foam Density | Comparable | Comparable | Final foam properties remain within a useful range despite the slower reaction kinetics. uom.lk |
| Tensile Strength | Comparable | Comparable | |
| Hardness | Comparable | Comparable |
The structural scaffold of this compound is utilized in the synthesis of advanced and functional polymers. Its derivatives serve as building blocks for materials with unique properties. For example, research has shown its use in creating thermally reversible covalent ionene networks. In these systems, polymers containing chlorine were cross-linked with this compound, though this specific combination resulted in poor reversibility of the de-cross-linking process. acs.org
Furthermore, derivatives such as this compound-2,5-dione have been identified as side products in the polymerization of N-phenoxycarbonyl N-substituted glycines (NNPCs), which are precursors to functional polypeptoids. acs.org The related compound, this compound-2,3-dione, has been used as a reactant in the synthesis of precursors for functional conjugated polymers. escholarship.org These instances highlight the role of the dimethylpiperazine framework in the development of new classes of polymers and functional organic molecules.
This compound also functions as a catalyst in the trimerization of organic polyisocyanates, a process that forms highly stable six-membered isocyanurate rings. google.com This reaction is critical for producing polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and flame retardancy compared to conventional polyurethanes. The trimerization proceeds with the formation of a gel, indicating the creation of isocyanurate structures. google.com
However, when compared to other catalysts specifically designed for this purpose, this compound exhibits significantly slower catalytic activity. In a comparative test involving the trimerization of a mixture of tolylene diisocyanate isomers, this compound resulted in a much longer gelation time than more active catalysts, demonstrating its lower efficiency for this specific application. google.com
| Catalyst | Gelation Time (seconds) |
|---|---|
| This compound | 1080 |
| 1,3,5-Trimethyltrihydrotriazine | 210 |
| 4-Dimethylaminoethyl-1-methylpiperazine | 1080 |
Development of Hybrid Organic-Inorganic Materials
In the field of materials science, this compound plays a role as a structure-directing agent (SDA) or template in the synthesis of hybrid organic-inorganic materials. researchgate.netjyu.fiacademie-sciences.fracademie-sciences.fr In this capacity, the protonated form of the molecule, the 1,4-dimethylpiperazinium cation ([C₆H₁₆N₂]²⁺), is incorporated into crystalline structures, where it balances the charge of an inorganic anionic framework and directs its formation. researchgate.nettandfonline.com
Researchers have successfully synthesized several novel hybrid compounds by reacting this compound with various metal salts. These materials often exhibit interesting physicochemical properties and form complex three-dimensional networks stabilized by hydrogen bonds between the organic cation and the inorganic anions. researchgate.nettandfonline.com For instance, new coordination compounds have been prepared using 1,4-dimethylpiperazinium with thiocyanate (B1210189) anions and divalent metals like cobalt, nickel, and cadmium. researchgate.netjyu.fitandfonline.com Another novel centrosymmetric hybrid material, this compound tetrachlorocuprate(II), has also been synthesized and characterized. tandfonline.com In the synthesis of certain fluorogallophosphates, this compound is used as the organic agent in the reaction mixture. academie-sciences.fracademie-sciences.fr
The table below lists some of the novel hybrid organic-inorganic compounds synthesized using this compound.
| Chemical Formula | Metal Center | Inorganic Anion | Crystal System |
|---|---|---|---|
| [C₆H₁₆N₂][Co(SCN)₄(H₂O)₂] | Cobalt (Co) | Thiocyanate | Monoclinic |
| [C₆H₁₆N₂][Ni(SCN)₄(H₂O)₂] | Nickel (Ni) | Thiocyanate | Monoclinic |
| [C₆H₁₆N₂][Cd(SCN)₄] | Cadmium (Cd) | Thiocyanate | Triclinic |
| [C₆H₁₆N₂][CuCl₄] | Copper (Cu) | Chloride | Monoclinic |
Medicinal Chemistry and Biological Activity of 1,4 Dimethylpiperazine Derivatives
Neuroprotective and Anti-inflammatory Effects of Derivatives
Derivatives of dimethylpiperazine have been investigated for their potential to combat neurodegenerative diseases and inflammation. One notable example is 1,4-dihydroxy-2,2-dimethylpiperazine (B40361) (DHMDP), which has demonstrated significant neuroprotective effects. In preclinical models of Alzheimer's disease, treatment with DHMDP led to a decrease in oxidative markers and an improvement in cognitive function. The protective mechanism of DHMDP is attributed to its antioxidant properties, which help in mitigating cellular damage caused by oxidative stress.
In the realm of anti-inflammatory research, a derivative containing a 4-methylpiperazin-1-yl moiety, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), has shown promising activity. nih.gov Studies have demonstrated its ability to reduce edema and inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov The anti-inflammatory effects of such piperazine (B1678402) derivatives are often linked to their ability to modulate inflammatory pathways. nih.gov
Table 1: Neuroprotective and Anti-inflammatory 1,4-Dimethylpiperazine Derivatives and Analogs
| Compound | Biological Activity | Key Findings |
|---|---|---|
| 1,4-dihydroxy-2,2-dimethylpiperazine (DHMDP) | Neuroprotective | Decreased oxidative markers and improved cognitive function in Alzheimer's models. |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Anti-inflammatory | Reduced edema and levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov |
Modulation of Neurotransmitter Systems
The piperazine scaffold is a common feature in many centrally acting drugs, and its derivatives have been shown to interact with various neurotransmitter systems. eurekaselect.com While specific studies on this compound derivatives are limited, research on related piperazine compounds provides insights into their potential neuropharmacological roles.
One area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). A piperazine derivative, N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester, has been identified as a potential AChE inhibitor. nih.gov By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, a strategy employed in the treatment of Alzheimer's disease. nih.gov This suggests that the this compound core could be incorporated into novel AChE inhibitors.
Table 2: Piperazine Derivatives Modulating Neurotransmitter Systems
| Compound | Target | Biological Effect |
|---|---|---|
| N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester | Acetylcholinesterase (AChE) | Inhibition of AChE, potentially increasing acetylcholine levels. nih.gov |
Antimicrobial and Antifungal Properties
The emergence of drug-resistant microbes has spurred the search for new antimicrobial and antifungal agents. Piperazine derivatives have shown considerable promise in this area. A series of novel piperazine substituted dimethyl-1,4-benzoquinone derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net
Among these, chlorinated derivatives demonstrated potent antibacterial activity, with some compounds exhibiting lower minimum inhibitory concentrations (MICs) than the reference drugs against certain bacterial strains. researchgate.net Conversely, the unchlorinated analogs showed more promising antifungal activity. researchgate.net This highlights the importance of specific substitutions on the piperazine ring in determining the antimicrobial spectrum.
Table 3: Antimicrobial and Antifungal Piperazine Substituted Dimethyl-1,4-Benzoquinones
| Compound Class | Activity | Key Findings |
|---|---|---|
| Chlorinated derivatives | Antibacterial | Highly potent with MIC values lower than reference drugs against specific bacteria. researchgate.net |
| Unchlorinated derivatives | Antifungal | Showed greater potential for antifungal applications compared to chlorinated counterparts. researchgate.net |
Anticancer and Antitumor Applications
The piperazine nucleus is a key component of several anticancer drugs, and numerous derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines. nih.govmdpi.com A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cell growth inhibitory activity against a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. researchgate.net
The mechanism of action for many anticancer piperazine derivatives involves the induction of apoptosis and cell cycle arrest. mdpi.com The specific substitutions on the piperazine ring play a crucial role in determining the potency and selectivity of these compounds. researchgate.net
Table 4: Anticancer Activity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
| Cancer Cell Lines | Activity |
|---|---|
| Liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B) | Significant cell growth inhibition. researchgate.net |
| Breast (MCF7, BT20, T47D, CAMA-1) | Significant cell growth inhibition. researchgate.net |
| Colon (HCT-116) | Significant cell growth inhibition. researchgate.net |
| Gastric (KATO-3) | Significant cell growth inhibition. researchgate.net |
| Endometrial (MFE-296) | Significant cell growth inhibition. researchgate.net |
Antioxidant Activities of Derivatives
Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of great interest. As mentioned earlier, 1,4-dihydroxy-2,2-dimethylpiperazine (DHMDP) has been shown to possess antioxidant activity, which contributes to its neuroprotective effects.
Another class of related compounds, 1,4-disubstituted piperazine-2,5-dione derivatives, has also been investigated for antioxidant properties. nih.gov Certain derivatives in this series have demonstrated the ability to protect cells from oxidative damage induced by hydrogen peroxide. nih.gov The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. researchgate.net
Table 5: Antioxidant Activity of Dimethylpiperazine Derivatives and Analogs
| Compound Class | Key Findings |
|---|---|
| 1,4-dihydroxy-2,2-dimethylpiperazine (DHMDP) | Exhibits antioxidant properties contributing to neuroprotection. |
| 1,4-disubstituted piperazine-2,5-dione derivatives | Protects cells from hydrogen peroxide-induced oxidative damage. nih.gov |
Pharmacological Effects and Structure-Activity Relationship (SAR) Studies
The diverse pharmacological effects of piperazine derivatives are a direct result of the versatility of the piperazine scaffold, which allows for a wide range of chemical modifications. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the piperazine ring influence biological activity and for designing more potent and selective drug candidates.
For antimicrobial piperazine-substituted benzoquinones, the presence of a chlorine atom was found to be essential for potent antibacterial activity, while its absence favored antifungal activity. researchgate.net In the case of anticancer derivatives, the nature of the substituent on the benzoyl ring of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines significantly impacts their cytotoxic potency. researchgate.net
The development of novel ferroptosis inhibitors based on 1,4-diformyl-piperazine derivatives of ferrostatin-1 (Fer-1) further illustrates the utility of SAR studies. These investigations revealed that specific modifications could enhance anti-ferroptosis activity, reduce intracellular reactive oxygen species (ROS) levels, and improve pharmacokinetic properties such as solubility and plasma stability. nih.gov These findings underscore the importance of systematic structural modifications and biological evaluation in the development of new therapeutic agents based on the this compound core.
Environmental and Industrial Considerations
Environmental Impact and Fate Studies
The environmental profile of 1,4-Dimethylpiperazine is an area of ongoing assessment. As a synthetic organic compound, its potential impact on ecosystems is primarily evaluated through ecotoxicity studies. While comprehensive data on its environmental fate, such as biodegradation pathways and persistence, are not extensively detailed in publicly available literature, key toxicological data for aquatic organisms have been established. fishersci.com
Studies on the acute toxicity of this compound to aquatic life provide critical benchmarks for its environmental risk assessment. For fish, specifically the zebra danio (Danio rerio), the lethal concentration (LC50) after 96 hours of exposure is approximately 100 mg/L. fishersci.com For aquatic invertebrates, the half maximal effective concentration (EC50) for Daphnia magna (water flea) is greater than 100 mg/L. fishersci.com In Germany, the compound is classified in Water Hazard Class 1 (WGK 1), indicating it is slightly hazardous to water. sigmaaldrich.comsigmaaldrich.com The toxicological properties of the compound have not been fully investigated, highlighting the need for further research to understand its long-term environmental behavior and impact. fishersci.com
Ecotoxicity Data for this compound
| Organism | Test Type | Duration | Result | Reference |
|---|---|---|---|---|
| Danio rerio (Zebra fish) | LC50 | 96 h | ca. 100 mg/L | fishersci.com |
| Daphnia magna (Water flea) | EC50 | >100 mg/L | fishersci.com |
Role in CO2 Capture Technologies
This compound (DMPZ) has emerged as a significant component in advanced solvent systems for carbon dioxide (CO2) capture, a critical technology for mitigating greenhouse gas emissions. ifpenergiesnouvelles.friaea.orgresearchgate.net It is often used as part of a blended aqueous amine solvent, typically combined with piperazine (B1678402) (PZ) and N-methylpiperazine (MPZ). iaea.orgresearchgate.net This blend offers several advantages over traditional solvents like monoethanolamine (MEA). iaea.orgresearchgate.net
Research has demonstrated that a solvent blend of piperazine, N-methylpiperazine, and this compound exhibits improved solid solubility and a favorable heat of absorption compared to concentrated piperazine alone. iaea.orgresearchgate.net This blend maintains a high CO2 capacity and absorption rate, performing similarly to concentrated piperazine and more than doubling the performance of conventional 7 molal (30 wt%) MEA solutions. iaea.orgresearchgate.net A key advantage of this ternary blend is the establishment of a thermal equilibrium among the three amines, which enhances thermal stability compared to other blended solvents. However, a primary drawback is the increased amine volatility under absorber conditions when compared to both concentrated piperazine and MEA. iaea.orgresearchgate.net The development of such novel solvent systems is crucial for improving the efficiency and reducing the costs associated with post-combustion CO2 capture from industrial flue gases. mdpi.com
Performance Comparison of CO2 Capture Solvents
| Solvent System | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|
| PZ/MPZ/DMPZ Blend | Improved solid solubility, favorable heat of absorption, high CO2 capacity and absorption rate, enhanced thermal stability. | Enhanced amine volatility at absorber conditions. | iaea.orgresearchgate.net |
| Concentrated Piperazine (PZ) | High CO2 absorption rate, low degradation rates, potential for lower energy consumption than MEA. | Can have issues with precipitation at high CO2 loading. | researchgate.net |
| Monoethanolamine (MEA) | Well-established technology. | Lower CO2 capacity and absorption rate compared to PZ blends, higher energy consumption for regeneration. | iaea.orgresearchgate.net |
Industrial Applications in Chemical Production
This compound is a versatile compound with a range of important industrial applications, primarily functioning as a catalyst and a chemical intermediate or building block. atamanchemicals.comnih.gov Its symmetrical, methylated structure makes it a valuable component in various synthetic processes. atamanchemicals.com
Beyond its catalytic function, this compound serves as a crucial intermediate in the synthesis of other chemicals. atamanchemicals.com It is a precursor for producing cationic surfactants and is used in the manufacture of specialty surfactants. atamanchemicals.comwikipedia.org The compound also acts as a building block in organic synthesis for creating pharmaceutical intermediates and agrochemical products. atamanchemicals.com In advanced pharmaceutical applications, it is employed as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), an emerging class of drug candidates. atamanchemicals.com Furthermore, it is utilized in the synthesis of specialized materials such as layered zirconium phosphates. atamanchemicals.comwikipedia.org
Summary of Industrial Applications for this compound
| Application Area | Specific Use | Function | Reference |
|---|---|---|---|
| Polymers | Production of polyurethane foams. | Catalyst | atamanchemicals.comnih.govsigmaaldrich.com |
| Surfactants | Synthesis of cationic and specialty surfactants. | Intermediate / Raw Material | atamanchemicals.comsigmaaldrich.comwikipedia.org |
| Pharmaceuticals | Synthesis of pharmaceutical intermediates; Linker for PROTACs. | Building Block / Intermediate | atamanchemicals.com |
| Agrochemicals | Synthesis of agrochemical products. | Intermediate | atamanchemicals.com |
| Specialty Materials | Synthesis of layered zirconium phosphates. | Intermediate | atamanchemicals.comwikipedia.org |
Q & A
Q. What are the key physicochemical properties of 1,4-Dimethylpiperazine critical for experimental design in aqueous systems?
- Methodological Answer : The compound’s pKa values (first pKa ≈8.4, second pKa ≈3.8) determine protonation states at physiological pH (~7.4), where ~90% of piperazine amines are protonated, influencing charge density in polymer complexes . Solubility in water (miscible) and organic solvents (e.g., methanol, ethanol) is critical for reaction medium selection. Density (0.844 g/cm³) and boiling point (130–133°C) guide distillation and storage conditions .
Q. How is the crystal structure of this compound derivatives resolved, and what parameters ensure accuracy?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., Rigaku Mercury CCD diffractometer) with ω-scans and multi-scan absorption correction (e.g., CrystalClear) is used. Refinement via SHELXL97 against F² data includes parameters like:
- R[F² > 2σ(F²)] = 0.068
- wR(F²) = 0.163
- Data-to-parameter ratio = 15.2
Hydrogen atoms are constrained or refined using mixed independent/constrained models. Crystallographic data (e.g., monoclinic P2₁/n space group, a = 8.1382 Å, β = 99.55°) are validated via Cambridge Structural Database cross-referencing .
Advanced Research Questions
Q. How does this compound mediate single-electron transfer (SET) in radical cyclization reactions?
- Methodological Answer : this compound acts as a hydrogen donor in Bu₃SnH-mediated reactions. For example, in the cyclization of 2-vinyl trichloroacetamides, high hydrogen donor concentration favors rapid hydrogen atom transfer to pentadienyl radical intermediates, yielding reduced products. At lower concentrations, cyclized products dominate. Experimental validation includes:
Q. What methodological challenges arise in synthesizing transition metal complexes with this compound ligands?
- Methodological Answer : Ligand coordination requires pH control to optimize protonation states. For Cd(II), Co(II), and Ni(II) complexes:
Q. How can discrepancies between computational and experimental thermochemical data for this compound derivatives inform DFT functional selection?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for atomization energies (average deviation: 2.4 kcal/mol). Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
